molecular formula C6H4K2O2 B15185282 Dipotassium hydroquinone CAS No. 4554-13-6

Dipotassium hydroquinone

Cat. No.: B15185282
CAS No.: 4554-13-6
M. Wt: 186.29 g/mol
InChI Key: RQXKQINPEUUWMD-UHFFFAOYSA-L
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Description

Dipotassium hydroquinone is a chemical compound that belongs to the class of quinones. Quinones are a group of organic compounds characterized by a fully conjugated cyclic dione structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium hydroquinone can be synthesized through several methods. One common method involves the reaction of hydroquinone with potassium hydroxide. The reaction typically occurs in an aqueous solution, where hydroquinone is dissolved and then treated with an excess of potassium hydroxide. The reaction proceeds as follows:

C6H4(OH)2+2KOHC6H4(OK)2+2H2O\text{C}_6\text{H}_4(\text{OH})_2 + 2\text{KOH} \rightarrow \text{C}_6\text{H}_4(\text{OK})_2 + 2\text{H}_2\text{O} C6​H4​(OH)2​+2KOH→C6​H4​(OK)2​+2H2​O

This reaction results in the formation of this compound and water.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where hydroquinone and potassium hydroxide are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of hydroquinone to this compound. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Dipotassium hydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to form dipotassium benzoquinone. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: this compound can be reduced back to hydroquinone using reducing agents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions where one or both of the potassium ions are replaced by other cations or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride

    Substitution: Various cationic reagents

Major Products Formed

    Oxidation: Dipotassium benzoquinone

    Reduction: Hydroquinone

    Substitution: Various substituted hydroquinone derivatives

Scientific Research Applications

Dipotassium hydroquinone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other quinone derivatives.

    Biology: this compound is used in studies related to cellular respiration and oxidative stress due to its redox properties.

    Industry: this compound is used in the production of dyes, antioxidants, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of dipotassium hydroquinone involves its redox properties. It can act as both an electron donor and acceptor, making it useful in redox reactions. In biological systems, this compound can inhibit the enzyme tyrosinase, which is involved in melanin synthesis. This inhibition reduces melanin production, making it effective as a skin depigmenting agent .

Comparison with Similar Compounds

Dipotassium hydroquinone can be compared with other quinone derivatives such as:

    Hydroquinone: Similar in structure but lacks the potassium ions. It is also used as a skin depigmenting agent.

    Benzoquinone: An oxidized form of hydroquinone, used in various chemical reactions.

    Naphthoquinone: A larger quinone derivative with applications in dye production and as a vitamin K precursor.

This compound is unique due to its potassium ions, which enhance its solubility in water and make it more reactive in certain chemical reactions.

Properties

CAS No.

4554-13-6

Molecular Formula

C6H4K2O2

Molecular Weight

186.29 g/mol

IUPAC Name

dipotassium;benzene-1,4-diolate

InChI

InChI=1S/C6H6O2.2K/c7-5-1-2-6(8)4-3-5;;/h1-4,7-8H;;/q;2*+1/p-2

InChI Key

RQXKQINPEUUWMD-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1[O-])[O-].[K+].[K+]

Origin of Product

United States

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